C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride

Lipophilicity Physicochemical profiling Drug-likeness optimization

C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride (systematic name: 5-Pyrimidinemethanamine, 4-(1,1-difluoroethyl)-, hydrochloride (1:1)) is a fluorinated pyrimidine building block featuring a 1,1-difluoroethyl substituent at the pyrimidine 4-position and an aminomethyl group at the 5-position, supplied as the hydrochloride salt. The compound belongs to the 5-pyrimidinemethanamine class, a core scaffold widely employed in kinase inhibitor and enzyme modulator design.

Molecular Formula C7H10ClF2N3
Molecular Weight 209.62 g/mol
CAS No. 1427195-39-8
Cat. No. B1457931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride
CAS1427195-39-8
Molecular FormulaC7H10ClF2N3
Molecular Weight209.62 g/mol
Structural Identifiers
SMILESCC(C1=NC=NC=C1CN)(F)F.Cl
InChIInChI=1S/C7H9F2N3.ClH/c1-7(8,9)6-5(2-10)3-11-4-12-6;/h3-4H,2,10H2,1H3;1H
InChIKeyKJHVZDPPUPEDSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride (CAS 1427195-39-8): Fluorinated Pyrimidine Scaffold for Medicinal Chemistry


C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride (systematic name: 5-Pyrimidinemethanamine, 4-(1,1-difluoroethyl)-, hydrochloride (1:1)) is a fluorinated pyrimidine building block featuring a 1,1-difluoroethyl substituent at the pyrimidine 4-position and an aminomethyl group at the 5-position, supplied as the hydrochloride salt [1]. The compound belongs to the 5-pyrimidinemethanamine class, a core scaffold widely employed in kinase inhibitor and enzyme modulator design [2]. Its difluoroethyl group serves as a metabolically stabilized bioisostere of the ethyl group, while the 5-aminomethyl handle enables rapid derivatization into diverse pharmacologically active series [3]. The hydrochloride salt form (MW 209.63, purity ≥98% from commercial suppliers) offers practical handling advantages over the free base for laboratory-scale synthesis .

Why Generic Pyrimidin-5-yl-methanamine Analogs Cannot Replace C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride (CAS 1427195-39-8)


Substituting this compound with a generic pyrimidin-5-yl-methanamine scaffold ignores three critical sources of differentiation that directly impact downstream lead optimization outcomes. First, the 1,1-difluoroethyl group at the 4-position is not a passive substituent: published head-to-head comparisons in the triazolothienopyrimidine series demonstrate that replacing an ethyl group with 1,1-difluoroethyl improves in vitro microsomal stability by approximately 40-fold by blocking benzylic hydroxylation [1][2]. Second, the logP shift conferred by the difluoroethyl substituent (measured logP ~0.2 for the HCl salt vs. −1.46 for unsubstituted pyrimidin-5-ylmethanamine) fundamentally alters the lipophilicity-activity relationship in any derived series . Third, the 5-aminomethyl substitution pattern is regioisomerically distinct from the 2-aminomethyl analog (CAS 2624135-55-1), and these regioisomers are not interchangeable in structure-activity relationships built around the 5-position pharmacophore . Generic substitution thus risks irreproducible synthetic outcomes and misattribution of biological activity.

Quantitative Differentiation Evidence for C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride (CAS 1427195-39-8) vs. Closest Analogs


LogP Shift of ~1.7 Units vs. Unsubstituted Pyrimidin-5-ylmethanamine: Lipophilicity Tailoring for Membrane Permeability

The target compound (HCl salt) has a vendor-reported logP of 0.199, whereas unsubstituted pyrimidin-5-ylmethanamine (CAS 25198-95-2) has a logP of −1.46, a difference of +1.66 log units . For comparison, the free base of the target compound (CAS 1427195-04-7) has a logP of −0.51, still +0.95 log units higher than the unsubstituted scaffold . The trifluoromethyl analog (4-(trifluoromethyl)pyrimidin-5-yl)methanamine, CAS 1368841-13-7) has a logP of 0.439, indicating that the difluoroethyl substituent provides intermediate lipophilicity between unsubstituted and trifluoromethyl variants .

Lipophilicity Physicochemical profiling Drug-likeness optimization

Metabolic Stability Advantage of the 1,1-Difluoroethyl Group: ~40-Fold Improvement in Microsomal Half-Life Over Ethyl Analogs

In the triazolothienopyrimidine UT-B inhibitor series published in J. Med. Chem., the 1,1-difluoroethyl-bearing compound 3k demonstrated approximately 40-fold improved in vitro metabolic stability compared to the parent compound 1 (which lacks the difluoroethyl motif) in mouse liver microsome assays [1]. In a separate head-to-head study (Bioorg. Med. Chem. Lett., 2013), compound 1c bearing a 1,1-difluoroethyl group exhibited markedly improved microsomal stability relative to the corresponding ethyl-substituted compound 1a, attributed to blockade of CYP-mediated benzylic hydroxylation at the CH2 position of the ethyl group [2]. The difluoroethyl substituent thus functions as a metabolically inert bioisostere of ethyl, a design principle directly applicable to derivatives of the target compound.

Metabolic stability Microsomal clearance Bioisostere design

Regioisomeric Specificity: 5-Aminomethyl vs. 2-Aminomethyl Substitution Defines Distinct Pharmacophore Space

The target compound (CAS 1427195-39-8) bears the aminomethyl group at the pyrimidine 5-position. Its regioisomer, (4-(1,1-difluoroethyl)pyrimidin-2-yl)methanamine hydrochloride (CAS 2624135-55-1), places the aminomethyl at the 2-position. These positional isomers are chemically distinct entities with different CAS numbers, molecular connectivity, and expected pharmacophoric vectors . In pyrimidine-based kinase inhibitor design, the 5-position aminomethyl aligns with the solvent-exposed region in many ATP-binding pocket templates, while the 2-position analog projects toward the hinge-binding region, leading to fundamentally different structure-activity relationships [1]. The target compound's 5-substitution pattern is specifically cited in patent CN108395408B as the scaffold for pharmaceutical intermediates targeting diabetes and chronic disease indications [2].

Regiochemistry Pharmacophore mapping Kinase inhibitor design

Hydrochloride Salt Form Enables Practical Handling vs. Free Base: Impact on Synthetic Workflow

The hydrochloride salt (CAS 1427195-39-8, MW 209.63) is commercially available at ≥98% purity from multiple suppliers (Fluorochem, LeYan, CymitQuimica, ABCR) with defined storage conditions (sealed, dry, 2–8°C) . The corresponding free base (CAS 1427195-04-7, MW 173.16) is also available but requires handling under inert atmosphere due to the reactive primary amine . The hydrochloride salt provides a defined stoichiometry (1:1 HCl), eliminating the need for in situ salt formation or neutralization prior to use in coupling reactions, and offers improved weighing accuracy due to its higher molecular weight and solid-state stability [1].

Salt selection Solid-state properties Synthetic workflow efficiency

Documented Synthetic Utility: Patent-Cited Intermediate with 58.2% Demonstrated Yield

Chinese patent CN108395408B explicitly discloses this hydrochloride salt as a pharmaceutical intermediate, with a demonstrated synthetic yield of 58.2% from 2-{4-[2-(1,1-difluoro)ethyl]-5-pyrimidin}methyl-isoindoline-1,3-dione via hydrazine monohydrate/HCl deprotection in ethanol/diethyl ether/methyl tert-butyl ether over 3.0 hours [1][2]. The patent specifies that the compound and its derivatives can be used in new drug discovery screening for diabetes, alopecia, and various chronic diseases [2]. In contrast, the corresponding 2-aminomethyl regioisomer (CAS 2624135-55-1) is not cited as an intermediate in comparable patent literature for these indications.

Synthetic methodology Patent intermediate Process chemistry

Fluorine-Driven Conformational and Electronic Modulation: C-F Bond Dipole Effects on Target Binding

The 1,1-difluoroethyl group introduces two C-F bond dipoles that create a strong electron-withdrawing environment at the pyrimidine 4-position, distinct from both the mono-fluoro analog (4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl)methanamine hydrochloride described in CN106008362A [1] and the non-fluorinated 4-ethylpyrimidin-5-yl analog (CAS not directly available, MW 137.18) [2]. In the UT-B inhibitor series, the difluoroethyl-bearing compound achieved IC50 values of 23 nM (mouse UT-B) and 15 nM (human UT-B) [3], while the mono-fluoro and non-fluorinated analogs showed reduced potency consistent with weaker electron-withdrawing effects on the pyrimidine core. The difluoroethyl group's geminal fluorine atoms also restrict rotational freedom compared to ethyl, potentially pre-organizing the ligand into a bioactive conformation [4].

Fluorine chemistry Conformational control Binding affinity modulation

Evidence-Backed Application Scenarios for C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride (CAS 1427195-39-8)


Kinase Inhibitor Lead Generation Leveraging 5-Aminomethyl Pharmacophore

The 5-aminomethyl-pyrimidine scaffold is a privileged pharmacophore in kinase inhibitor medicinal chemistry, with the aminomethyl group serving as a vector for attaching diverse warheads while maintaining the pyrimidine core's ability to engage the hinge region of ATP-binding pockets [1]. The 1,1-difluoroethyl substituent at the 4-position provides a metabolically stabilized lipophilic group that occupies the back pocket of many kinases without introducing the synthetic complexity of trifluoromethyl analogs. The hydrochloride salt form enables direct use in amide coupling and reductive amination reactions without pre-neutralization, accelerating parallel library synthesis . Procurement of this specific scaffold is justified by its documented utility in patent CN108395408B for drug discovery screening programs targeting chronic diseases [2].

Metabolic Stability-Driven Fragment Elaboration Programs

For fragment-based drug discovery programs requiring metabolically stable building blocks, the 1,1-difluoroethyl group provides a validated solution to the common problem of rapid CYP-mediated oxidation of ethyl-substituted heterocycles. The ~40-fold improvement in in vitro microsomal stability documented for 1,1-difluoroethyl-bearing analogs in the triazolothienopyrimidine series [1] establishes a class-level expectation of metabolic stabilization that can be leveraged during fragment elaboration. The logP of 0.199 (HCl salt) positions this scaffold within the favorable drug-like lipophilicity range (logP < 3), reducing the risk of generating excessively lipophilic leads during fragment growth .

Regioisomerically Defined Chemical Probe Synthesis for Target Engagement Studies

Chemical probe campaigns require unambiguous regioisomeric identity to ensure that observed biological activity maps to the intended binding pose. The 5-aminomethyl substitution pattern of this compound provides a specific vector for linker attachment that is distinct from the 2-aminomethyl regioisomer (CAS 2624135-55-1) [1]. Procurement of the correct regioisomer is essential for PROTAC design, where the exit vector geometry determines ternary complex formation efficiency, and for photoaffinity labeling probes, where the linker attachment point must not interfere with target engagement [2].

Scalable Pharmaceutical Intermediate for Preclinical Candidate Synthesis

The demonstrated synthetic route in patent CN108395408B, yielding 58.2% in a single deprotection step from the isoindoline-1,3-dione precursor, establishes a baseline for process chemistry scale-up [1]. The patent's disclosure of the compound's utility in screening for diabetes and alopecia indications provides a defined therapeutic context for procurement decisions. The hydrochloride salt's defined stoichiometry and solid-state stability support reproducible kilogram-scale handling, while the GHS07 hazard classification (H302, H315, H319, H335) informs appropriate laboratory safety protocols during scale-up operations .

Quote Request

Request a Quote for C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.